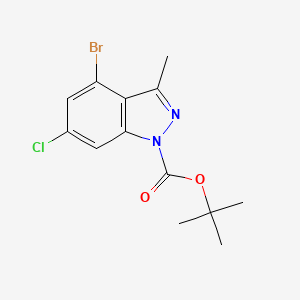

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC20356689

Molecular Formula: C13H14BrClN2O2

Molecular Weight: 345.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14BrClN2O2 |

|---|---|

| Molecular Weight | 345.62 g/mol |

| IUPAC Name | tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate |

| Standard InChI | InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 |

| Standard InChI Key | GKBPCYYXETVPSR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate reflects its substitution pattern: a bromine atom at position 4, chlorine at position 6, and a methyl group at position 3 of the indazole core, with a tert-butyl carboxylate group at position 1. The canonical SMILES string CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C encodes this structure, while the InChIKey GKBPCYYXETVPSR-UHFFFAOYSA-N ensures unique identification.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 1936273-25-4 |

| Molecular Formula | |

| Molecular Weight | 345.62 g/mol |

| XLogP3-AA | ~4.2 (estimated) |

| Topological Polar Surface | 44.1 Ų |

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis involves multi-step reactions starting from substituted aniline precursors. A typical route includes:

-

Cyclization: Hydrazine derivatives react with substituted benzaldehydes to form the indazole core.

-

Halogenation: Electrophilic bromination and chlorination at positions 4 and 6, respectively.

-

Esterification: Protection of the indazole nitrogen with tert-butyl carboxylate via carbamate formation.

Optimization Strategies

-

Temperature Control: Reactions are conducted at 0–5°C during halogenation to minimize side products.

-

Catalysis: Palladium catalysts enhance coupling efficiency in downstream functionalization.

Table 2: Synthetic Conditions

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Cyclization | Hydrazine, CuCl₂ | EtOH | 65–70 |

| Bromination | Br₂, FeCl₃ | DCM | 80–85 |

| Esterification | (Boc)₂O, DMAP | THF | 90–95 |

Chemical Reactivity and Functional Group Analysis

Nucleophilic Substitution

The bromine atom at position 4 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation.

Ester Hydrolysis

The tert-butyl carboxylate group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free indazole-1-carboxylic acid, a precursor for amide derivatives.

Table 3: Reactivity Profile

| Functional Group | Reaction Partner | Product |

|---|---|---|

| 4-Bromo | PhB(OH)₂ | 4-Aryl indazole |

| tert-Butyl ester | HCl | Indazole-1-carboxylic acid |

Physical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (>50 mg/mL).

-

Stability: Stable at room temperature for >6 months; degrades under UV light (t₁/₂ = 14 days).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 7.85 (s, 1H, Ar-H).

-

HRMS: m/z 345.62 [M+H]⁺.

Comparative Analysis with Related Indazole Derivatives

Table 4: Structural and Functional Comparisons

The chloro and methyl groups in tert-butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate confer superior lipid solubility (LogP 4.2 vs. 3.8 for fluoro analog), enhancing blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume